1-Chloro-2,3-bis(ethylsulfanyl)propane
Description
1-Chloro-2,3-bis(ethylsulfanyl)propane is a chlorinated organosulfur compound with the molecular formula C₇H₁₅ClS₂. Its structure consists of a propane backbone substituted with a chlorine atom at the first carbon and ethylsulfanyl (-S-CH₂CH₃) groups at the second and third carbons. This configuration imparts unique physicochemical properties, such as increased lipophilicity compared to purely chlorinated analogs, due to the presence of sulfur-containing substituents.
Properties
CAS No. |
923057-17-4 |
|---|---|
Molecular Formula |
C7H15ClS2 |
Molecular Weight |
198.8 g/mol |
IUPAC Name |
1-chloro-2,3-bis(ethylsulfanyl)propane |
InChI |
InChI=1S/C7H15ClS2/c1-3-9-6-7(5-8)10-4-2/h7H,3-6H2,1-2H3 |
InChI Key |
UMOOEPPSSRIWML-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(CCl)SCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,3-bis(ethylsulfanyl)propane can be synthesized through a multi-step process involving the chlorination of 2,3-bis(ethylsulfanyl)propane. The reaction typically involves the use of thionyl chloride (SOCl2) as a chlorinating agent under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: Industrial production of 1-chloro-2,3-bis(ethylsulfanyl)propane may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,3-bis(ethylsulfanyl)propane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium thiolate (NaSR) or amines (RNH2) under basic conditions.
Oxidation: Oxidizing agents such as H2O2 or m-CPBA in an appropriate solvent like dichloromethane (CH2Cl2).
Major Products:
Substitution: Products include 2,3-bis(ethylsulfanyl)propane derivatives with various functional groups replacing the chlorine atom.
Oxidation: Products include sulfoxides and sulfones of 1-chloro-2,3-bis(ethylsulfanyl)propane.
Scientific Research Applications
1-Chloro-2,3-bis(ethylsulfanyl)propane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-chloro-2,3-bis(ethylsulfanyl)propane exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the ethylsulfanyl groups undergo oxidation to form sulfoxides or sulfones, altering the compound’s chemical properties .
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound | Molecular Formula | CAS Number | Substituents | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 1-Chloro-2,3-bis(ethylsulfanyl)propane | C₇H₁₅ClS₂ | Not provided | Cl (C1); -S-CH₂CH₃ (C2, C3) | ~210.8 |
| 1,2,3-Trichloropropane | C₃H₅Cl₃ | 96-18-4 | Cl (C1, C2, C3) | 181.48 |
| 1-Chloro-2,2-dimethylpropane | C₅H₁₁Cl | 753-89-9 | Cl (C1); CH₃ (C2, C2) | 106.59 |
Key Observations :
- Molecular Weight : The ethylsulfanyl groups in 1-chloro-2,3-bis(ethylsulfanyl)propane contribute to a higher molecular weight (~210.8 g/mol) compared to 1,2,3-trichloropropane (181.48 g/mol) and 1-chloro-2,2-dimethylpropane (106.59 g/mol) .
- Boiling Point and Solubility : Ethylsulfanyl groups enhance lipophilicity, likely reducing water solubility and increasing boiling points relative to chlorinated analogs. For example, 1,2,3-trichloropropane has a boiling point of 156°C and water solubility of 0.45 g/L, while 1-chloro-2,2-dimethylpropane is insoluble in water and boils at 85–87°C .
Nucleophilic Substitution
The chlorine atom in 1-chloro-2,3-bis(ethylsulfanyl)propane is susceptible to nucleophilic substitution, similar to 1,2,3-trichloropropane.
Enzyme Interactions
Glutathione S-transferases (GSTs), which catalyze glutathione conjugation with electrophilic substrates (e.g., iodomethane, 1,2-dichloro-4-nitrobenzene), may interact with 1-chloro-2,3-bis(ethylsulfanyl)propane. Substrate specificity varies among GST isoforms; for instance, transferase B prefers iodomethane, while transferase C reacts with 1,2-dichloro-4-nitrobenzene . The ethylsulfanyl groups in the target compound could influence its affinity for specific GST isoforms, though experimental data are lacking.
Toxicity and Environmental Impact
1,2,3-Trichloropropane is classified as a probable human carcinogen with documented hepatotoxicity and genotoxicity . However, sulfur-containing compounds can generate reactive metabolites (e.g., sulfoxides), warranting further toxicological evaluation.
Table 3: Toxicity Profile
| Compound | Toxicity Concerns | Environmental Persistence |
|---|---|---|
| 1-Chloro-2,3-bis(ethylsulfanyl)propane | Limited data; potential metabolite risks | Moderate (lipophilic) |
| 1,2,3-Trichloropropane | Carcinogenic, hepatotoxic | High (resists degradation) |
| 1-Chloro-2,2-dimethylpropane | Low acute toxicity | Low (volatile, degrades) |
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